molecular formula C8H16N2O B1300104 Propanamide, N-4-piperidinyl- CAS No. 139112-22-4

Propanamide, N-4-piperidinyl-

Cat. No. B1300104
CAS RN: 139112-22-4
M. Wt: 156.23 g/mol
InChI Key: RWIXVBSTSIXRQL-UHFFFAOYSA-N
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Description

Propanamide, N-4-piperidinyl- is a chemical compound that serves as a core structure for various pharmacologically active derivatives. These derivatives are synthesized to target different receptors and have potential applications in treating various conditions such as pain, allergies, and gastric issues.

Synthesis Analysis

The synthesis of N-4-piperidinyl propanamide derivatives involves multiple steps, including reductive amination, coupling reactions, and the introduction of various functional groups to achieve the desired pharmacological properties. For instance, guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides were prepared using a synthetic approach that involves reductive amination of piperidinone followed by the introduction of functional groups using N-N'-di(tert-butoxycarbonyl)thiourea and 2-methylthioimidazolinium iodide . Similarly, other derivatives were synthesized by reacting substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium .

Molecular Structure Analysis

The molecular structure of these derivatives is characterized using various spectroscopic techniques such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data. The crystal structure of certain derivatives has also been determined, providing insights into the molecular conformation and the nature of protonation in these compounds .

Chemical Reactions Analysis

The chemical reactivity of N-4-piperidinyl propanamide derivatives is influenced by the presence of various substituents and functional groups. These modifications can lead to interactions with different biological targets. For example, the introduction of a 1-methyl-1H-tetrazol-5-ylthio moiety has been shown to confer gastric acid antisecretory activity . The presence of a 2-thiazolyl group along with an indolyl piperidinoalkyl moiety has been associated with antiallergic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, stability, and electronic properties, are crucial for their biological activity and pharmacokinetics. Vibrational spectroscopy studies, along with HOMO-LUMO and MEP analysis, provide information on the electronic structure and potential sites for nucleophilic and electrophilic attack . The pharmacological screening of these compounds involves evaluating their affinity for various receptors, such as mu opioid and I2-imidazoline receptors, and their in vivo efficacy in models of pain and allergy .

Case Studies

Several case studies have demonstrated the potential therapeutic applications of N-4-piperidinyl propanamide derivatives. For instance, compounds with high affinity for mu opioid receptors showed moderate analgesic properties in hot plate and writhing tests, indicating their potential as pain relievers . Another study found that certain derivatives exhibited potent gastric acid antisecretory activity, suggesting their use as antiulcer agents . Additionally, some derivatives have shown promising anticancer activity, with low IC50 values indicating their potential as anticancer agents .

Scientific Research Applications

1. Chemical and Pharmacological Significance

Propanamide, N-4-piperidinyl-, also known as fentanyl, is a potent opioid analgesic. It's primarily used in transdermal patches for pain management, providing continuous systemic delivery for up to 72 hours. Studies have investigated the cutaneous adverse effects of these transdermal systems, noting varying rates of irritation at the application site and describing most skin reactions as erythema, indicative of irritant dermatitis. However, instances of immunoglobulin E (IgE) antibodies to fentanyl exist, although immediate-type allergic reactions to fentanyl are rare (Hostynek & Maibach, 2010). Furthermore, piperidine alkaloids, a group to which Propanamide, N-4-piperidinyl- belongs, are considered significant in medicinal chemistry, showing a wide range of therapeutic applications and sparking interest in drug research due to their diverse therapeutic profile (Singh et al., 2021).

2. Therapeutic Applications in Traditional Medicine

Piper longum, a plant containing piperidine alkaloids, has been traditionally used in various Asian countries for treating a multitude of health conditions. Despite this extensive traditional use, scientific validation for many of these treatments is lacking, necessitating further research (Yadav et al., 2020). Similarly, Piper species, known for their aromatic qualities and use as spices, have secondary metabolites with significant biological effects on human health, including antioxidant, antimicrobial, and various therapeutic activities. Their role in traditional medicine and potential pharmaceutical applications have been well documented (Salehi et al., 2019).

3. Pharmacological Efficacy and Biosensor Applications

The broad pharmacological profile of piperidine alkaloids, including their potential in creating scaffolds of high therapeutic efficacy, has been noted. However, it's crucial to note that the biological functions of these metabolites have mostly been examined on a limited scale, and most findings are preliminary (Singh et al., 2021). Additionally, acrylamide, an unsaturated amide, occurs in thermally processed foods and is known for its potential neurotoxic and carcinogenic nature. Its detection, especially in food processing, is crucial for health safety, and biosensors have been highlighted as simple, rapid, sensitive, and specific methods for acrylamide determination (Pundir et al., 2019).

Future Directions

The future directions for “Propanamide, N-4-piperidinyl-” and related compounds involve the development of rapid and sensitive detection methods. This is crucial to control the abuse of these compounds and to identify new analogs that have emerged on the drug markets .

Mechanism of Action

Mode of Action

It is believed to interact with its targets through various mechanisms . More research is needed to elucidate the specific interactions and the resulting changes.

Biochemical Pathways

The metabolic pathways of Propanamide, N-4-piperidinyl- are anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation . These pathways and their downstream effects are crucial for understanding the compound’s pharmacological and toxicological profile.

properties

IUPAC Name

N-piperidin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIXVBSTSIXRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362948
Record name Propanamide, N-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, N-4-piperidinyl-

CAS RN

139112-22-4
Record name Propanamide, N-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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